molecular formula C16H22N2O B11071632 2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol

2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol

Cat. No.: B11071632
M. Wt: 258.36 g/mol
InChI Key: PQTFYRDCILTAGW-HNNXBMFYSA-N
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Description

2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL is a complex organic compound with a unique structure that includes a pyridine ring and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL typically involves multiple steps, including the formation of the pyridine ring and the incorporation of the tetrahydropyridine moiety. Common synthetic routes may involve:

    Sonogashira Coupling Reaction: This reaction is used to form the carbon-carbon triple bond in the compound. It involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Hydrogenation: This step is used to reduce the alkyne to an alkene or alkane, depending on the desired final product.

    Cyclization: The formation of the tetrahydropyridine ring can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the alkyne or alkene moieties to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes.

Scientific Research Applications

2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: A well-known compound with a similar pyridine ring structure.

    Anabasine: Another alkaloid with a structure similar to nicotine.

    Cytisine: A plant alkaloid with a similar structure and biological activity.

Uniqueness

2-METHYL-5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-2-OL is unique due to its combination of a pyridine ring and a tetrahydropyridine moiety, which gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

2-methyl-5-[(2S)-2-pyridin-3-ylpiperidin-1-yl]pent-3-yn-2-ol

InChI

InChI=1S/C16H22N2O/c1-16(2,19)9-6-12-18-11-4-3-8-15(18)14-7-5-10-17-13-14/h5,7,10,13,15,19H,3-4,8,11-12H2,1-2H3/t15-/m0/s1

InChI Key

PQTFYRDCILTAGW-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C#CCN1CCCC[C@H]1C2=CN=CC=C2)O

Canonical SMILES

CC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O

Origin of Product

United States

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